Cas no 1806067-05-9 (3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid)

3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid
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- Inchi: 1S/C10H11F3N2O4/c1-18-7-2-5(4-14)9(19-10(11,12)13)15-6(7)3-8(16)17/h2H,3-4,14H2,1H3,(H,16,17)
- InChI Key: AHNDGFMFUJSFGO-UHFFFAOYSA-N
- SMILES: FC(OC1=C(CN)C=C(C(CC(=O)O)=N1)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 314
- XLogP3: -1.6
- Topological Polar Surface Area: 94.7
3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085026-1g |
3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid |
1806067-05-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid Related Literature
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Shixiong Chen,Ming Jin,Jean-Pierre Malval,Jingming Fu,Fabrice Morlet-Savary,Haiyan Pan,Decheng Wan Polym. Chem., 2019,10, 6609-6621
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
Additional information on 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid
Recent Advances in the Study of 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS: 1806067-05-9)
In recent years, the compound 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS: 1806067-05-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethoxy and aminomethyl functional groups, has shown promising potential in various therapeutic applications. The following research brief consolidates the latest findings and developments related to this compound, providing a comprehensive overview of its current status in scientific research.
The primary interest in 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid stems from its structural features, which make it a valuable scaffold for drug discovery. Recent studies have focused on its synthesis, pharmacological properties, and potential applications in treating neurological disorders and inflammatory diseases. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a promising candidate for further development.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid, highlighting its efficient production through a multi-step process involving palladium-catalyzed cross-coupling reactions. The study also reported on the compound's in vitro activity, demonstrating significant inhibition of key enzymes involved in neuroinflammation. These findings suggest potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another notable research effort, documented in Bioorganic & Medicinal Chemistry Letters, investigated the pharmacokinetic profile of 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid. The study utilized advanced mass spectrometry techniques to analyze the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable oral bioavailability and minimal toxicity, further supporting its potential as a therapeutic agent.
In addition to its pharmacological properties, recent computational studies have employed molecular docking and dynamics simulations to explore the binding interactions of 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid with various biological targets. These studies have provided valuable insights into the compound's mechanism of action, revealing high affinity for specific receptors implicated in pain and inflammation pathways.
Despite these promising developments, challenges remain in the clinical translation of 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid. Current research is focused on optimizing its synthetic routes to improve yield and scalability, as well as conducting more extensive in vivo studies to validate its efficacy and safety. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into preclinical trials.
In conclusion, 3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS: 1806067-05-9) represents a promising avenue for drug development, with its unique chemical structure and demonstrated biological activity. Continued research and investment in this area hold the potential to yield novel therapeutics for a range of challenging medical conditions.
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